1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea
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Overview
Description
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is an organic compound with the molecular formula C12H16IN3O. It is a derivative of urea, featuring a cyclohexyl group and an iodopyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-iodo-2-aminopyridine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include lithium aluminum hydride.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.
Scientific Research Applications
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is not well-documented. its structure suggests that it could interact with various molecular targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(2-pyridyl)urea: Similar in structure but lacks the iodine atom, which can significantly alter its reactivity and applications.
1-Cyclohexyl-3-(p-tolyl)urea:
Uniqueness
1-Cyclohexyl-3-(5-iodopyridin-2-yl)urea is unique due to the presence of the iodine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-cyclohexyl-3-(5-iodopyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN3O/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQJYZLUWFZGDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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